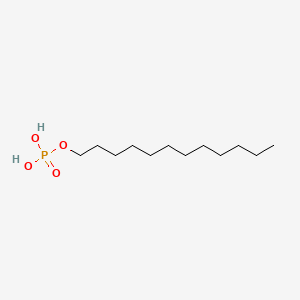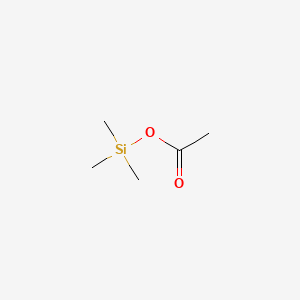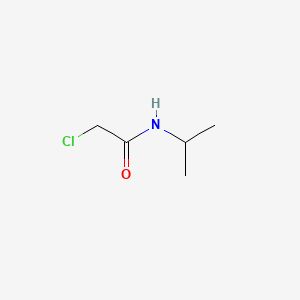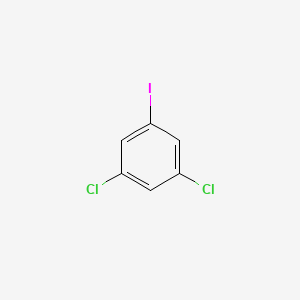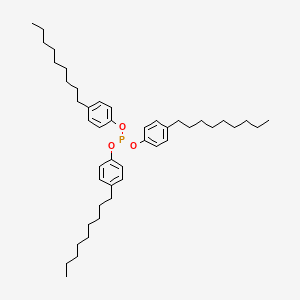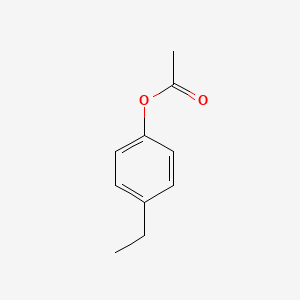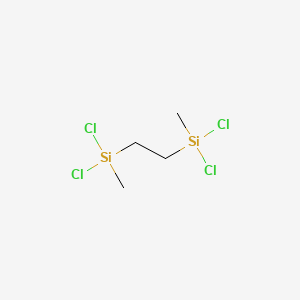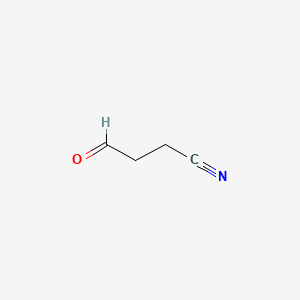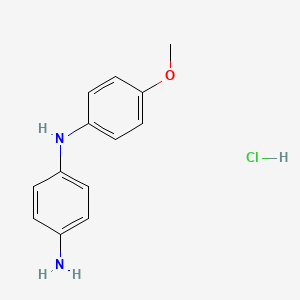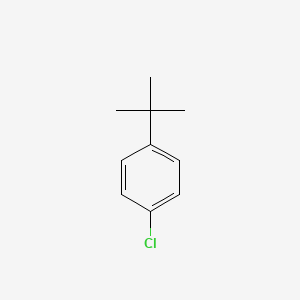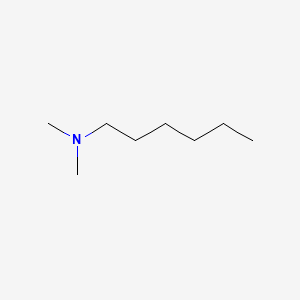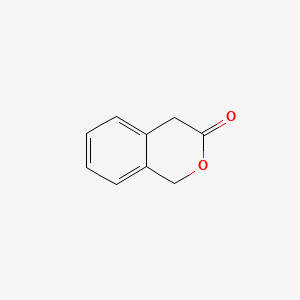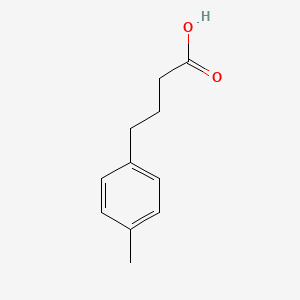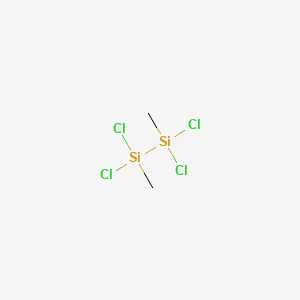![molecular formula C19H27N7O16P2 B1583881 [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate CAS No. 24936-38-7](/img/structure/B1583881.png)
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
概要
説明
Polyadenylic-polyuridylic acid, commonly known as [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate, is a synthetic double-stranded RNA molecule. It is composed of polyadenylic acid (poly A) and polyuridylic acid (poly U) strands. This compound is recognized for its ability to signal through Toll-like receptor 3 (TLR3), a pattern recognition receptor that identifies double-stranded RNA, a hallmark of viral replication.
準備方法
Polyadenylic-polyuridylic acid is synthesized through the chemical polymerization of adenylic acid and uridylic acid. The synthetic process involves the following steps:
Polymerization: Adenylic acid and uridylic acid are polymerized to form polyadenylic acid and polyuridylic acid, respectively.
Annealing: The polyadenylic acid and polyuridylic acid strands are annealed together to form the double-stranded RNA molecule, polyadenylic-polyuridylic acid.
For industrial production, the compound is typically prepared in a sterile environment to ensure the absence of bacterial contamination. The final product is lyophilized and stored at low temperatures to maintain stability .
化学反応の分析
Polyadenylic-polyuridylic acid primarily undergoes reactions that involve its recognition and binding by TLR3. The key reactions include:
Recognition by TLR3: Polyadenylic-polyuridylic acid is recognized by TLR3, which triggers a signaling cascade leading to the activation of transcription factors such as NF-κB and interferon regulatory factor (IRF).
Immune Response Activation: The compound promotes antigen-specific Th1-immune responses and boosts antibody production.
Common reagents and conditions used in these reactions include physiological water (NaCl 0.9%) for solubility and heating the mixture to 50°C for 10 minutes to enhance solubility .
科学的研究の応用
Polyadenylic-polyuridylic acid has a wide range of scientific research applications, including:
Immunotherapy: It is used as an adjuvant to enhance immune responses in cancer therapy. .
Antiviral Research: Due to its ability to mimic viral double-stranded RNA, polyadenylic-polyuridylic acid is used in antiviral research to study immune responses to viral infections.
Vaccine Development: The compound is used as an adjuvant in vaccine development to boost the immune response to antigens.
Basic Research: It is employed in basic research to study the mechanisms of TLR3 signaling and the role of double-stranded RNA in immune responses.
作用機序
The mechanism of action of polyadenylic-polyuridylic acid involves its recognition by TLR3. Upon recognition, TLR3 undergoes TRIF-dependent signaling, leading to the activation of transcription factors NF-κB and IRF. This activation results in the production of pro-inflammatory cytokines and type I interferons, which play a crucial role in antiviral and anticancer immune responses . The compound also promotes antigen-specific Th1-immune responses and boosts antibody production .
類似化合物との比較
Polyadenylic-polyuridylic acid is unique in its ability to specifically signal through TLR3. Similar compounds include:
Polyinosinic-polycytidylic acid (Poly I-C): Another synthetic double-stranded RNA molecule that signals through TLR3 and is used in antiviral and anticancer research.
Polyadenylic acid (Poly A): A single-stranded RNA molecule used in various research applications but lacks the double-stranded structure required for TLR3 signaling.
Polyuridylic acid (Poly U): Similar to polyadenylic acid, it is a single-stranded RNA molecule used in research but does not signal through TLR3.
Polyadenylic-polyuridylic acid stands out due to its specific activation of TLR3 and its potent immunomodulatory effects, making it a valuable tool in immunotherapy and antiviral research .
特性
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O7P.C9H13N2O9P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18)/t4-,6-,7-,10-;4-,6-,7-,8-/m11/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQHQOKIMNKUEF-ZLOOHWKQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O.C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O.C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N7O16P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25249-19-8, 24936-38-7, 24936-34-3 | |
| Record name | 5′-Adenylic acid, polymer with 5′-uridylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25249-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Poly(A)-poly(U) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24936-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5′-Adenylic acid, homopolymer, complex with 5′-uridylic acid homopolymer (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24936-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50179654 | |
| Record name | Poly A-U | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
671.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24936-38-7 | |
| Record name | Poly A-U | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


